2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline features a fused triazolothiazole core substituted at position 3 with a 3-methoxyphenyl group and at position 6 with a methylene-linked tetrahydroisoquinoline moiety. This structural combination is unique among triazolothiazole derivatives, as the tetrahydroisoquinoline group is rare in this class . Tetrahydroisoquinolines are known for their pharmacological relevance in central nervous system (CNS) targeting, while triazolothiazoles are associated with antimicrobial, anti-inflammatory, and vasodilatory activities .
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-26-18-8-4-7-16(11-18)20-22-23-21-25(20)14-19(27-21)13-24-10-9-15-5-2-3-6-17(15)12-24/h2-8,11,14H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOXVDQGCUJBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the triazolo-thiazole moiety: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxyphenyl group: This can be achieved through various substitution reactions, often using methoxyphenyl halides and suitable catalysts.
Coupling with the tetrahydroisoquinoline core: This final step involves the formation of a stable bond between the triazolo-thiazole moiety and the tetrahydroisoquinoline core, often facilitated by coupling agents and specific reaction conditions.
Chemical Reactions Analysis
2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of advanced materials and chemicals
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound’s structural analogs can be categorized based on substituents and fused ring systems:
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Variations : Most analogs use triazolo[3,4-b][1,3,4]thiadiazole or pyridazine cores, whereas the target compound employs a triazolo[3,4-b][1,3]thiazole system. The thiazole ring (vs. thiadiazole) may enhance electron density and alter binding interactions .
- Tetrahydroisoquinoline Linkage: The methylene bridge in the target compound offers conformational flexibility absent in direct linkages (e.g., ), which may influence receptor binding .
Pharmacological Activities
Challenges :
- Steric hindrance from the 3-methoxyphenyl group may reduce cyclization efficiency compared to smaller substituents (e.g., methyl in ) .
- Purification of the tetrahydroisoquinoline hybrid requires chromatographic techniques due to polar byproducts .
Structure-Activity Relationships (SAR)
Biological Activity
The compound 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of triazole-thiazole derivatives characterized by their diverse biological activities. The structural complexity arises from the presence of multiple heterocycles and functional groups, which contribute to its interaction with various biological targets.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{19}N_{5}O_{1}S_{1}
- Molecular Weight : 353.44 g/mol
Antimicrobial Activity
The triazole and thiazole moieties present in the compound have been associated with significant antimicrobial properties. Research indicates that related compounds exhibit activity against various pathogens:
- Antifungal Activity : Compounds with similar structures have shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus .
- Antibacterial Activity : The compound may demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported that triazole derivatives can inhibit bacterial growth at low concentrations (MIC values ranging from 0.046 to 3.11 μM) .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole-thiazole derivatives. The mechanisms often involve:
- Inhibition of Tumor Growth : Compounds structurally similar to the target molecule have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
- Apoptosis Induction : These compounds may trigger apoptosis in cancer cells through various pathways, including the modulation of caspase activity and mitochondrial membrane potential .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes:
- Cytokine Suppression : Similar derivatives have been reported to suppress TNFα release from stimulated immune cells, indicating potential use in inflammatory conditions .
- Enzyme Inhibition : The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed in related compounds .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could function as an agonist or antagonist at specific receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.
Study 1: Antimicrobial Screening
A study conducted on a series of triazole-thiazole derivatives demonstrated their antimicrobial efficacy against a panel of pathogens. Notably, compounds showed higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .
Study 2: Anticancer Evaluation
In vitro evaluations of similar compounds revealed significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating potent anti-cancer effects that warrant further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
